molecular formula C16H18FN3O B2564679 (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034203-80-8

(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2564679
CAS No.: 2034203-80-8
M. Wt: 287.338
InChI Key: NTTSFGPDFMUVGW-UHFFFAOYSA-N
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Description

This compound features a 3-fluorophenyl group linked via a methanone bridge to a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazole moiety. The structure combines aromatic fluorination (enhancing bioavailability and receptor binding) with a heterocyclic piperidine-pyrazole system, a common scaffold in CNS-targeting agents .

Properties

IUPAC Name

(3-fluorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-19-9-7-15(18-19)13-5-3-8-20(11-13)16(21)12-4-2-6-14(17)10-12/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTSFGPDFMUVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Introduction of the Fluorophenyl Group: This step usually involves the use of fluorinated benzene derivatives, which can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation. Its interactions with specific receptors and enzymes are of significant interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole and piperidine moieties contribute to its overall activity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name/Structure Fluorophenyl Position Piperidine Substituent Molecular Weight Key Feature Reference
Target Compound 3-fluorophenyl 3-(1-methyl-1H-pyrazol-3-yl) ~298.34 (Est.) Methanone linker, methylpyrazole
ADX47273 (mGluR5 modulator) 4-fluorophenyl 3-[1,2,4-oxadiazol-5-yl] - Oxadiazole substituent
(3-Methoxyphenyl)(4-(trifluoromethyl-pyridinylthio)piperidinyl)methanone 3-methoxyphenyl Trifluoromethylpyridinylthio - Thioether linkage, trifluoromethyl
[4-(3-Fluorophenyl-pyrazol)piperidinyl]-pyrrolidinylmethanone 3-fluorophenyl 4-[4-(3-FP)-pyrazol-5-yl] 342.41 Pyrrolidinyl group
(4-Fluorophenyl)(oxazolo-pyridinyl)methanone 4-fluorophenyl Oxazolo-pyridine - Fused oxazole ring

Key Differences and Implications

Fluorophenyl Position :

  • The 3-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorophenyl analogs (e.g., ADX47273). Meta-substitution could alter binding affinity in receptor pockets .

Piperidine Substituents: The 1-methylpyrazole substituent in the target compound likely enhances metabolic stability compared to oxadiazole (ADX47273), which is prone to hydrolysis .

Linker and Functional Groups: The methanone bridge is a conserved feature across analogs, critical for maintaining conformational rigidity. Pyrrolidinyl () or oxazolo-pyridine () substituents introduce additional hydrogen-bonding sites, which may modulate receptor selectivity .

Pharmacological and ADME Considerations

  • Metabolic Stability : The absence of ester or amide linkages (unlike ’s thioethers) may enhance stability in hepatic microsomes .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions between fluorophenyl and piperidine-pyrazole moieties, often using solvent systems like dichloromethane or ethanol under reflux conditions.
  • Mannich reactions or nucleophilic substitutions to functionalize the piperidine ring (e.g., introducing the pyrazole group) .
  • Purification via column chromatography or recrystallization, with yields varying based on steric and electronic factors (e.g., 8%–78% yields observed in structurally related benzoylpiperidine derivatives) .
    Key considerations : Optimize reaction time, temperature, and stoichiometry of coupling agents to improve efficiency.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions and confirming the absence of regioisomers. For example, aromatic protons in fluorophenyl and pyrazole groups exhibit distinct splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 97%–99% peak area at 254 nm) and retention time comparison against standards .
  • Elemental Analysis : Validate molecular formula by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation observed in related compounds) .

Advanced: How can researchers mitigate low yields in the piperidine-pyrazole coupling step?

Low yields (e.g., 8% in ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Use palladium or copper catalysts to facilitate cross-coupling.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar systems.
  • Temperature modulation : Gradual heating or microwave-assisted synthesis to accelerate kinetics .
    Note : Pre-functionalization of the piperidine ring (e.g., introducing protecting groups) can improve coupling efficiency .

Advanced: What experimental limitations affect reproducibility in stability studies of fluorinated methanone derivatives?

  • Sample degradation : Organic compounds in aqueous or ambient conditions may degrade over time, altering the matrix (e.g., 9-hour data collection leading to decomposition in wastewater studies) .
  • Solution : Implement continuous cooling (e.g., 4°C) during prolonged experiments and use inert atmospheres (N2_2/Ar) to stabilize reactive intermediates .
  • Purity validation : Regular HPLC checks to monitor degradation byproducts .

Advanced: How can discrepancies between calculated and observed elemental analysis data be resolved?

Discrepancies (e.g., C: 72.85% calculated vs. 72.95% observed in ) may stem from:

  • Incomplete combustion : Ensure thorough sample oxidation during analysis.
  • Hydrate formation : Account for residual solvent or water via thermogravimetric analysis (TGA).
  • Impurity correction : Cross-validate with mass spectrometry (MS) to identify unaccounted adducts .

Advanced: What strategies are effective for elucidating the crystal structure of fluorophenyl-piperidine methanone derivatives?

  • X-ray crystallography : Single-crystal diffraction is ideal for determining bond angles, torsion angles, and packing motifs. For example, used this to resolve triazole-pyrazole methanone structures .
  • Computational modeling : Density Functional Theory (DFT) can predict stable conformers and guide crystallization conditions.
  • Co-crystallization agents : Use chiral auxiliaries or salts to improve crystal quality .

Advanced: How can researchers design biological activity assays for this compound while addressing structural variability?

  • Target prioritization : Focus on receptors with known affinity for fluorophenyl or piperidine motifs (e.g., kinase or GPCR targets) .
  • Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing 3-fluorophenyl with chlorophenyl) to identify pharmacophore elements .
  • In vitro validation : Use enzyme inhibition assays (e.g., IC50_{50} determination) and cell viability tests, ensuring proper controls for solubility and cytotoxicity .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

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